GLP-1R modulator C16

GLP-1R allosteric modulation metabolic disease research positive allosteric modulator

GLP-1R modulator C16 (CAS 875005-43-9) is a halogenated positive allosteric modulator with intermediate EC50 of 8.43 μM, ideal for graded GLP-1R potentiation studies where saturating activation is undesirable. Its chloro-fluoro aromatic scaffold supports SAR and medicinal chemistry optimization. Supplied at 99.60% HPLC purity for reproducible, off-target-free data generation. Choose C16 for controlled, concentration-response flexibility in type 2 diabetes and obesity research.

Molecular Formula C21H26ClFN2O3
Molecular Weight 408.9 g/mol
Cat. No. B10854669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R modulator C16
Molecular FormulaC21H26ClFN2O3
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)F
InChIInChI=1S/C21H26ClFN2O3/c1-26-21-13-16(14-24-7-8-25-9-11-27-12-10-25)5-6-20(21)28-15-17-18(22)3-2-4-19(17)23/h2-6,13,24H,7-12,14-15H2,1H3
InChIKeyPQAPAXXUERVALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-1R Modulator C16: A Selective Allosteric Enhancer of GLP-1 Receptor Binding for Metabolic Research


GLP-1R modulator C16 (CAS 875005-43-9) is a small-molecule allosteric modulator that enhances glucagon-like peptide-1 (GLP-1) binding to the GLP-1 receptor (GLP-1R) via a transmembrane binding site, with an EC50 of 8.43 ± 3.82 μM in functional enhancement assays . Unlike orthosteric peptide agonists that directly activate the receptor, C16 acts as a positive allosteric modulator (PAM), potentiating endogenous or exogenous GLP-1 signaling without independently triggering full receptor activation [1]. This allosteric mechanism confers a distinct pharmacological profile relevant to type 2 diabetes and obesity research, where modulation rather than constitutive activation of GLP-1R signaling is desirable .

Why GLP-1R Modulator C16 Cannot Be Interchanged with Other GLP-1R Allosteric Modulators


Within the GLP-1R positive allosteric modulator class, compounds exhibit substantial variation in potency, chemical scaffold, and physicochemical properties that preclude simple substitution. GLP-1R modulator C5 (EC50 = 1.59 ± 0.53 μM) shows approximately 5.3-fold higher potency than C16, while L7-028 (EC50 = 11.01 ± 2.73 μM) is moderately less potent, differences that produce divergent concentration-response relationships in cellular assays . Additionally, molecular weight differences (C16: 408.9 g/mol; C5: 371.4 g/mol; L7-028: 460.4 g/mol) affect solubility, permeability, and formulation requirements . Critically, the binding modes and downstream signaling bias of these compounds have not been systematically characterized head-to-head, meaning that interchange without empirical validation introduces uncontrolled variables in metabolic and endocrinology research applications [1].

GLP-1R Modulator C16: Quantitative Differentiation Evidence Versus Comparator Compounds


Allosteric Potency Comparison: C16 Demonstrates Intermediate EC50 Among GLP-1R PAM Class Members

GLP-1R modulator C16 enhances GLP-1 binding to GLP-1R with an EC50 of 8.43 ± 3.82 μM, positioning it as an intermediate-potency compound within the GLP-1R PAM class. In cross-study comparison, C5 shows approximately 5.3-fold greater potency (EC50 = 1.59 ± 0.53 μM), while L7-028 is marginally less potent (EC50 = 11.01 ± 2.73 μM) . No direct head-to-head comparison studies have been published for these compounds.

GLP-1R allosteric modulation metabolic disease research positive allosteric modulator

Molecular Scaffold Differentiation: C16 Features Unique Chloro-Fluoro Aromatic Substitution Pattern

GLP-1R modulator C16 possesses a molecular formula of C21H26ClFN2O3 and molecular weight of 408.9 g/mol, featuring a chloro-fluoro aromatic substitution pattern not present in C5 (C24H21NO3, 371.4 g/mol) or L7-028 (C25H29N3O4, 460.4 g/mol) . The halogenation pattern in C16 (Cl, F) is structurally distinct from C5, which lacks halogen substituents, and from L7-028, which contains no halogens .

medicinal chemistry structure-activity relationship GLP-1R modulator design

Purity Specification: C16 Available at 99.60% Chromatographic Purity for Reproducible Research

Commercially available GLP-1R modulator C16 is supplied at 99.60% purity by HPLC analysis, meeting or exceeding typical vendor specifications for research-grade small molecules . Comparable allosteric modulators including C5 (available at 99.81%) and L7-028 (typical purity 98%+) demonstrate that C16 is supplied within the expected purity range for this compound class, ensuring minimal batch-to-batch variability attributable to impurity profiles .

compound quality control reproducible pharmacology research reagent procurement

GLP-1R Modulator C16: Evidence-Based Research Applications in Metabolic and Endocrinology Studies


Differentiation from Higher-Potency PAMs: Studies Requiring Intermediate GLP-1R Modulation

For investigators designing concentration-response experiments in cellular models of GLP-1R signaling, C16 offers intermediate potency (EC50 = 8.43 μM) that avoids the maximal receptor modulation achieved with more potent PAMs such as C5 (EC50 = 1.59 μM) or VU0453379 (EC50 = 1.3 μM). This intermediate activity is advantageous when the research objective involves examining graded rather than saturating GLP-1R potentiation, or when solubility limitations of higher-potency analogs restrict achievable concentrations. The ~5.3-fold potency difference relative to C5 provides a useful dynamic range for comparative pharmacology studies [1].

Halogenated Scaffold Studies: Probing Chloro-Fluoro Substituent Effects on GLP-1R Allosteric Modulation

The unique chloro-fluoro aromatic substitution pattern of C16 (C21H26ClFN2O3, MW 408.9 g/mol) distinguishes it from non-halogenated GLP-1R PAMs such as C5 and L7-028. Researchers conducting structure-activity relationship (SAR) studies or medicinal chemistry optimization of GLP-1R allosteric modulators can employ C16 as a halogenated reference compound to assess how chloro-fluoro substitution influences lipophilicity, metabolic stability, and membrane permeability relative to non-halogenated scaffolds. This structural differentiation is directly supported by the compound's molecular formula and composition data [1].

High-Purity Reagent for Reproducible In Vitro Pharmacology in Type 2 Diabetes Research

Supplied at 99.60% HPLC purity, GLP-1R modulator C16 meets the stringent quality requirements for reproducible in vitro pharmacology studies, including cAMP accumulation assays, β-arrestin recruitment measurements, and insulin secretion studies in pancreatic β-cell models. The precisely characterized purity specification minimizes the risk of off-target effects attributable to impurities, supporting reliable data generation in type 2 diabetes and obesity research programs where GLP-1R modulation is a key therapeutic hypothesis. Researchers requiring batch-to-batch consistency for longitudinal studies will benefit from the validated purity profile .

Chemical Probe for Mapping Transmembrane Allosteric Site Engagement in GLP-1R

As an allosteric modulator that enhances GLP-1 binding via a transmembrane site rather than the orthosteric ligand-binding pocket, C16 serves as a tool compound for mapping allosteric site engagement and conformational dynamics of GLP-1R. Studies published in Nature Communications have characterized the transmembrane allosteric binding pocket of structurally related ago-allosteric modulators, establishing a mechanistic framework within which C16 can be deployed to investigate how allosteric modulation influences GLP-1R conformational states and downstream G protein coupling efficiency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R modulator C16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.